molecular formula C8H15NO2S B6144480 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid CAS No. 1396966-61-2

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid

Cat. No.: B6144480
CAS No.: 1396966-61-2
M. Wt: 189.28 g/mol
InChI Key: ULHWZNASVJIOEM-UHFFFAOYSA-N
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Description

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid, also known as (3-methyl-2-butenyl)cysteine, is a compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . This compound is characterized by the presence of an amino group, a sulfanyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid typically involves the reaction of cysteine with 3-methyl-2-buten-1-yl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of cysteine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cysteine: A naturally occurring amino acid with a similar structure but lacking the 3-methyl-2-butenyl group.

    Methionine: Another sulfur-containing amino acid, but with a methylthio group instead of a sulfanyl group.

    Homocysteine: Similar to cysteine but with an additional methylene group in the side chain.

Uniqueness

2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions and reactivity compared to other sulfur-containing amino acids .

Properties

IUPAC Name

2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHWZNASVJIOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSCC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863516
Record name 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name S-Prenyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1396966-61-2, 5287-46-7
Record name 2-Amino-3-[(3-methyl-2-buten-1-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Prenyl-L-cysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012286
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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